molecular formula C21H18ClN3O5S B3633226 2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Cat. No.: B3633226
M. Wt: 459.9 g/mol
InChI Key: MJMIULKXLUICLU-UHFFFAOYSA-N
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Description

This chemical entity, 2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide, is a specialized benzamide-sulfonamide hybrid compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, featuring a sulfamoylphenyl group linked to a chloronitrobenzamide moiety, is characteristic of compounds investigated for targeted enzyme inhibition . Based on studies of structurally analogous molecules, this compound is a promising candidate for research into metabolic diseases, particularly for the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in type 2 diabetes . The strategic incorporation of halogen and nitro substituents is known to enhance binding affinity in enzyme active sites, and the "2-phenylethyl" tail may contribute to specific hydrophobic interactions, a design principle observed in the development of selective carbonic anhydrase (CA) inhibitors . Furthermore, the core scaffold of chloronitrobenzamide has been explored in the development of inhibitors for parasitic targets, such as Cryptosporidium parvum N-myristoyltransferase, suggesting potential applications in infectious disease research . Researchers can utilize this compound as a versatile chemical tool for probing enzyme kinetics, structure-activity relationships (SAR), and for the design of selective inhibitors with potential therapeutic applications.

Properties

IUPAC Name

2-chloro-4-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c22-20-14-17(25(27)28)8-11-19(20)21(26)24-16-6-9-18(10-7-16)31(29,30)23-13-12-15-4-2-1-3-5-15/h1-11,14,23H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMIULKXLUICLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by the sulfonation of the phenylethyl group. The final step involves coupling the sulfamoylphenyl group to the nitrated benzamide under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to maximize the production rate and minimize impurities.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at position 4 of the benzamide ring is highly electrophilic and can be reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Reaction Conditions Product References
Reduction to amineH₂/Pd-C in ethanol, 25°C, 6 hrs2-chloro-4-amino-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Partial reductionZn/HCl, RT, 2 hrsIntermediate hydroxylamine or nitroso derivatives

Mechanistic Insight : The nitro group’s electron-withdrawing nature facilitates reduction. Catalytic hydrogenation typically proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to the nitro group.

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at position 2 is activated for NAS due to the electron-withdrawing effects of the nitro group (meta-directing).

Reaction Conditions Product References
Hydroxide substitutionNaOH (10%), 100°C, 12 hrs2-hydroxy-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Amine substitutionNH₃ (aq.), CuSO₄ catalyst, 80°C2-amino-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

Key Factors :

  • The nitro group enhances the electrophilicity of the aromatic ring, stabilizing the Meisenheimer intermediate during NAS .

  • Steric hindrance from the bulky sulfonamide group may slow reaction kinetics .

Amide Bond Reactivity

The amide bond (-CONH-) linking the benzamide to the sulfonamide-phenyl group is susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Products References
Acidic hydrolysisHCl (6M), reflux, 24 hrs2-chloro-4-nitrobenzoic acid + 4-[(2-phenylethyl)sulfamoyl]aniline
Basic hydrolysisNaOH (2M), 80°C, 8 hrs2-chloro-4-nitrobenzoate salt + 4-[(2-phenylethyl)sulfamoyl]aniline

Mechanistic Notes :

  • Electron-withdrawing groups (Cl, NO₂) stabilize the amide bond, requiring harsh conditions for hydrolysis .

  • The sulfonamide group’s electron-withdrawing effect further stabilizes the intermediate tetrahedral anion during basic hydrolysis .

Sulfonamide Group Reactions

The sulfonamide (-SO₂NH-) group exhibits dual reactivity: the sulfur atom can undergo oxidation, while the nitrogen may participate in alkylation/acylation.

Reaction Conditions Product References
Oxidation to sulfonic acidH₂O₂ (30%), AcOH, 60°C, 4 hrs4-[(2-phenylethyl)sulfonyl]phenyl derivative
Alkylation of sulfonamide-NCH₃I, K₂CO₃, DMF, 50°C, 6 hrsN-methyl-4-[(2-phenylethyl)sulfamoyl]phenyl derivative

Structural Impact :

  • Oxidation of the sulfonamide sulfur to sulfonic acid increases hydrophilicity but reduces biological activity .

  • Alkylation of the sulfonamide nitrogen modulates electronic properties and steric bulk .

Electrophilic Aromatic Substitution (EAS)

The benzamide core’s electron-deficient nature directs electrophiles to positions ortho/para to the nitro group.

Reaction Conditions Product References
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-3-nitrobenzamide
SulfonationSO₃/H₂SO₄, 50°C, 5 hrs2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-5-sulfobenzamide

Regioselectivity :

  • Nitration occurs preferentially at position 3 (ortho to nitro), while sulfonation targets position 5 (para to nitro) .

Complexation with Metal Ions

The sulfonamide and amide groups can act as ligands for transition metals, forming coordination complexes.

Metal Ion Conditions Application References
Cu(II)EtOH/H₂O, RT, 1 hrPotential catalytic or antimicrobial activity
Fe(III)MeOH, 60°C, 3 hrsRedox-active materials

Stoichiometry : Typically forms 1:1 or 2:1 (ligand:metal) complexes, depending on pH and solvent .

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the nitro group is often associated with the ability to induce apoptosis in cancer cells. For instance, studies have shown that nitro-substituted benzamides can inhibit tumor growth by disrupting cellular pathways involved in proliferation and survival .
  • Antimicrobial Properties
    • The sulfonamide group in this compound is known for its antimicrobial activity. Sulfonamides have been widely used as antibiotics, and derivatives like this compound may show efficacy against various bacterial strains. A study demonstrated that similar sulfamoyl-containing compounds exhibited broad-spectrum antibacterial activity .
  • Anti-inflammatory Effects
    • Compounds containing phenylsulfamoyl groups have been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Agricultural Applications

  • Fungicidal Activity
    • The compound has shown promise as a fungicide, particularly against plant pathogens. Its structure allows for interaction with fungal cell membranes, disrupting their integrity and leading to cell death. Field trials have indicated effective control of fungal diseases in crops when applied as a foliar spray .
  • Herbicidal Properties
    • Similar compounds have been evaluated for herbicidal activity, targeting specific biochemical pathways in plants. The potential for this compound to inhibit weed growth while being selective to crops is an area of ongoing research .

Data Tables

Application AreaSpecific UseReference
MedicinalAnticancer
MedicinalAntimicrobial
MedicinalAnti-inflammatory
AgriculturalFungicide
AgriculturalHerbicide

Case Studies

  • Anticancer Study :
    • A study published in the Journal of Medicinal Chemistry explored the anticancer effects of nitro-substituted benzamides, highlighting their mechanism of action involving apoptosis induction in breast cancer cells .
  • Antimicrobial Efficacy :
    • In research presented at the Annual Microbiology Conference, a series of sulfamoyl derivatives were tested against Staphylococcus aureus, showing promising results that warrant further investigation into their clinical applications .
  • Field Trials on Fungicides :
    • A comprehensive field trial reported in Plant Pathology evaluated the effectiveness of a similar compound against Fusarium wilt in tomatoes, demonstrating significant reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The nitro and chloro groups can participate in redox reactions, while the sulfamoylphenyl group can interact with proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Benzamide Core Modifications

  • This contrasts with analogs like N-(2-benzoyl-4-chlorophenyl)-4-nitrobenzamide, where the nitro group is positioned differently .
  • Sulfamoyl Linker : The 4-[(2-phenylethyl)sulfamoyl]phenyl group distinguishes the target from simpler benzamides. This linker may improve binding to sulfa drug targets (e.g., dihydropteroate synthase in bacteria) while the phenylethyl chain increases lipophilicity .

Physicochemical Properties

  • Lipophilicity : The phenylethyl chain in the target compound likely increases logP compared to analogs with polar substituents (e.g., hydroxy-oxanyl in ), affecting bioavailability .
  • Metabolic Stability : The absence of labile groups (e.g., ester or amide bonds in ) suggests the target may exhibit longer half-life in vivo .

Biological Activity

2-Chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O3SC_{16}H_{17}ClN_{2}O_{3}S. Its structure includes a chloro and nitro group on the benzene ring, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzamide have shown significant cytotoxicity against various cancer cell lines. A study highlighted that certain benzamide derivatives inhibited DNA methyltransferases, leading to reduced proliferation in leukemia cells .

The proposed mechanism involves the inhibition of specific enzymes critical for cell proliferation. The presence of the nitro group may enhance the compound's reactivity and ability to interact with biological targets. Additionally, the sulfamoyl group is known to participate in hydrogen bonding, potentially affecting the compound's binding affinity to target proteins .

Case Studies

  • Inhibition of Dihydrofolate Reductase (DHFR) : A related study demonstrated that benzamide derivatives could inhibit DHFR, a key enzyme in nucleotide synthesis. This inhibition was linked to reduced cellular levels of NADPH, destabilizing DHFR and subsequently inhibiting cell growth .
  • Kinase Inhibition : Another investigation focused on 4-chloro-benzamide derivatives as RET kinase inhibitors. These compounds exhibited moderate to high potency in ELISA-based assays and showed promise for cancer therapy by inhibiting cell proliferation driven by RET mutations .

Data Tables

Study Biological Activity Target IC50/EC50
Study 1Cytotoxicity in leukemia cellsDNMT1, DNMT3A0.9 μM (most potent)
Study 2Inhibition of DHFRDHFRNot specified
Study 3RET kinase inhibitionRET kinaseModerate potency

Q & A

Basic: What are the optimal methods for synthesizing 2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide?

Answer:
The synthesis typically involves a multi-step approach:

Sulfonamide Formation : React 4-aminobenzenesulfonamide with 2-phenylethylamine in a nucleophilic substitution reaction to form the sulfamoyl intermediate.

Benzamide Condensation : Treat the intermediate with 2-chloro-4-nitrobenzoyl chloride in pyridine or DMF under reflux to form the final benzamide derivative .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Yield Optimization : Microwave-assisted synthesis can enhance reaction efficiency (e.g., 89% yield vs. 84% conventional heating) .

Basic: How is the compound structurally characterized in academic research?

Answer:
Key techniques include:

  • X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement (monoclinic system, space group P21/n). Bond lengths and angles are validated against standard libraries .
  • Spectroscopy :
    • NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2 ppm) .
    • IR : Detect carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected m/z ~485 [M+H]⁺) .

Advanced: What experimental strategies address contradictions in reported biological activity data?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) arise from:

  • Assay Variability : Differences in cell lines (e.g., PC-3 vs. MCF7) or enzyme isoforms (e.g., acps-pptase vs. PD-L1) .
  • Resolution :
    • Dose-Response Curves : Establish IC₅₀ values across multiple concentrations.
    • Target Validation : Use CRISPR knockouts to confirm enzyme specificity (e.g., bacterial vs. human pptase) .
    • Structural-Activity Relationships (SAR) : Compare analogs (e.g., trifluoromethyl vs. nitro substituents) to isolate pharmacophores .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger to model binding to enzymes like PD-L1 or acps-pptase. Key interactions include hydrogen bonds with sulfonamide NH and hydrophobic contacts with the 2-phenylethyl group .
  • ADMET Prediction : Apply QikProp (Schrödinger) to estimate logP (~3.2), aqueous solubility (~2.1 mg/mL), and cytochrome P450 inhibition risks .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions) .

Advanced: What crystallographic challenges arise during structural analysis, and how are they resolved?

Answer:
Common issues include:

  • Twinning : Use SHELXL’s TWIN command to refine data from twinned crystals (e.g., twin law -h, -k, -l) .
  • Disorder : Apply PART and SUMP restraints to model disordered 2-phenylethyl groups .
  • Low Resolution : Use high-intensity synchrotron radiation (λ = 0.7 Å) and SHELXD for improved phase determination .

Advanced: How does the compound’s reactivity inform its derivatization for SAR studies?

Answer:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
  • Chloro Substitution : React with nucleophiles (e.g., thiols, amines) in DMSO at 80°C to explore electronic effects on bioactivity .
  • Sulfonamide Modification : Alkylate the sulfamoyl NH using methyl iodide (K₂CO₃, DMF) to probe steric effects .

Basic: What analytical techniques confirm compound purity and stability?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection (254 nm); purity >98% indicates suitability for in vitro assays .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests shelf-life robustness) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Advanced: How is the compound’s metabolic fate evaluated in preclinical studies?

Answer:

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Detect metabolites (e.g., nitro-reduced amine) via UPLC-QTOF .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ < 10 µM indicates high interaction risk) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide
Reactant of Route 2
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2-chloro-4-nitro-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide

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